molecular formula C14H21NO4 B1526375 2-(4-Boc-amino-phenyl)-1,3-propanediol CAS No. 954124-35-7

2-(4-Boc-amino-phenyl)-1,3-propanediol

Cat. No.: B1526375
CAS No.: 954124-35-7
M. Wt: 267.32 g/mol
InChI Key: YSGLJLLZELYVRX-UHFFFAOYSA-N
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Description

2-(4-Boc-amino-phenyl)-1,3-propanediol is a chemical compound characterized by its unique structure, which includes a Boc-protected amino group attached to a phenyl ring and a 1,3-propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-amino-phenyl)-1,3-propanediol typically involves the following steps:

  • Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (CH2Cl2).

  • Formation of the 1,3-Propanediol Moiety: The protected amino phenol is then reacted with a suitable reagent to introduce the 1,3-propanediol group. This can be achieved through a nucleophilic substitution reaction with 1,3-propanediol under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Boc-amino-phenyl)-1,3-propanediol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the 1,3-propanediol moiety.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3 in pyridine.

  • Reduction: LiAlH4, NaBH4, hydrogen gas (H2) with a catalyst such as nickel (Ni) or rhodium (Rh).

  • Substitution: Various nucleophiles such as alkyl lithium (RLi), Grignard reagents (RMgX), or organocopper reagents (RCuLi).

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols or alkanes.

  • Substitution: Ether derivatives or esters.

Scientific Research Applications

2-(4-Boc-amino-phenyl)-1,3-propanediol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

2-(4-Boc-amino-phenyl)-1,3-propanediol is similar to other compounds with Boc-protected amino groups and phenyl rings, such as 4-(Boc-amino)phenol and 2-(4-Boc-amino-phenyl)-ethanol. its unique structure, particularly the presence of the 1,3-propanediol moiety, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 4-(Boc-amino)phenol

  • 2-(4-Boc-amino-phenyl)-ethanol

  • 4-(Boc-amino)benzoic acid

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Properties

IUPAC Name

tert-butyl N-[4-(1,3-dihydroxypropan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-12-6-4-10(5-7-12)11(8-16)9-17/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGLJLLZELYVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-amino-phenyl)-propane-1,3-diol (1.6 g, 9.6 mmol, J. Med. Chem., 40(25), 4030-4052, (1997)), di-tert-butyl dicarbonate (BOC)2O (2.30 g, 10.5 mmol), THF (200 mL), water (100 mL) and Na2CO3 (1.12 g, 10.5 mmol) was stirred at RT overnight. The reaction mixture was diluted with EtOAc (200 mL) and satd brine (200 mL). The organic layer was separated and the aq layer was extracted with EtOAc (2×100 mL). The organic layers were combined, dried (Na2SO4) and concentrated. The residue obtained was purified on silica (20-100% EtOAc-hexane) to obtain the title compound (1.2 g, 47%): Mass spectrum (ESI, m/z): Calcd. for C14H21NO4, 290.3 (M+Na). found 290.0.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
di-tert-butyl dicarbonate (BOC)2O
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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